

3-Phenyl-3-pentanol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenyl-3-pentanol**

Cat. No.: **B072055**

[Get Quote](#)

An In-depth Technical Guide to 3-Phenyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of **3-Phenyl-3-pentanol**. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identification

3-Phenyl-3-pentanol, with the CAS number 1565-71-5, is a tertiary alcohol.^{[1][2]} Its structure consists of a pentane chain with a hydroxyl group and a phenyl group both attached to the third carbon atom.

Caption: Chemical structure of **3-Phenyl-3-pentanol**.

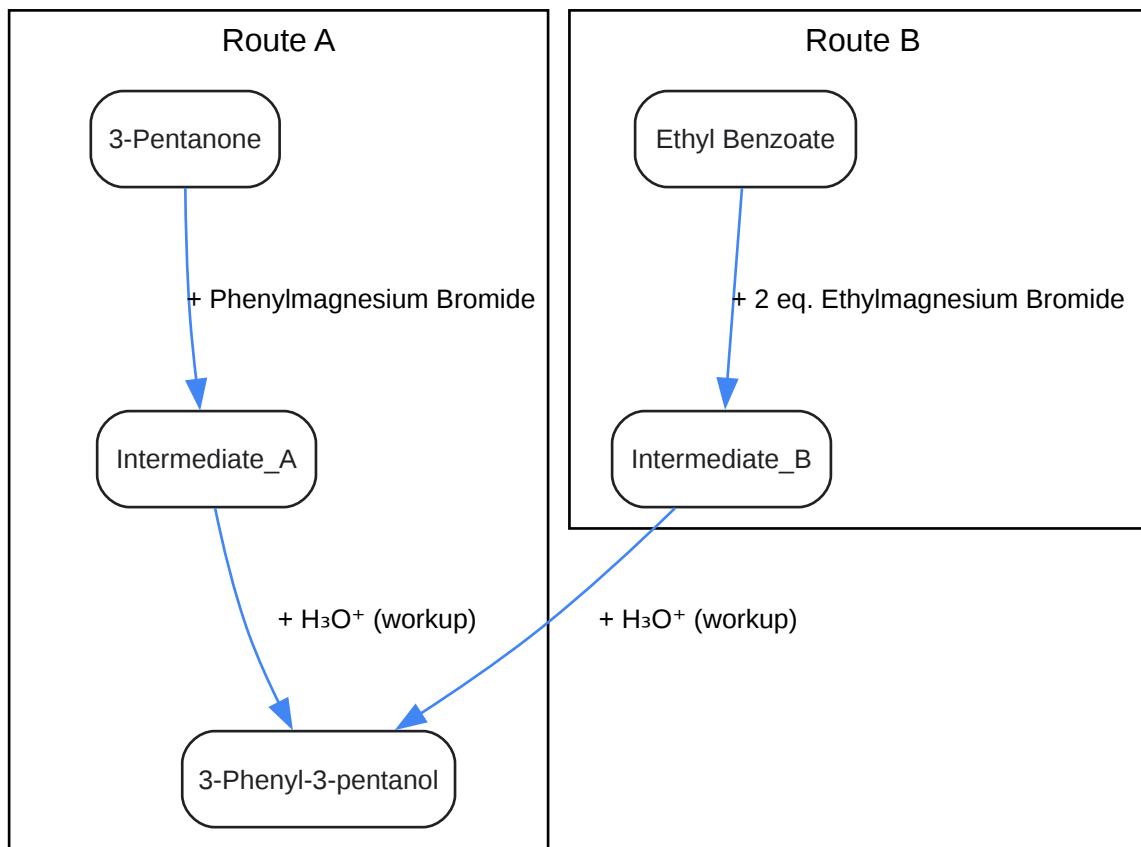
Physicochemical Properties

3-Phenyl-3-pentanol is a colorless to light yellow liquid with a characteristic aromatic odor.^[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.^{[1][3]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Phenyl-3-pentanol**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O	[2][4]
Molecular Weight	164.24 g/mol	[2][4]
CAS Number	1565-71-5	[1][2]
Appearance	Colorless to light yellow liquid	[1][3]
Melting Point	Approx. -10 °C	[3]
Boiling Point	Approx. 235 °C @ 760 mmHg; 98-100 °C @ 3 mmHg	[3]
Density	Approx. 0.967 g/cm ³	[3]
Refractive Index	~1.5160	[3]
Solubility	Soluble in alcohol and ether; insoluble in water	[3]
Flash Point	107.1 °C	[5]
pKa	14.49 ± 0.29 (Predicted)	[3]

Synthesis of 3-Phenyl-3-pentanol


The most common and effective method for the synthesis of **3-Phenyl-3-pentanol** is the Grignard reaction. This can be achieved through two primary pathways, both of which are highly efficient for creating tertiary alcohols.

Synthetic Pathways

The two main retrosynthetic routes for **3-Phenyl-3-pentanol** via the Grignard reaction are:

- Route A: Reaction of 3-pentanone with phenylmagnesium bromide.
- Route B: Reaction of a suitable ester, such as ethyl benzoate, with two equivalents of ethylmagnesium bromide.

Synthetic Pathways for 3-Phenyl-3-pentanol

[Click to download full resolution via product page](#)

Caption: Grignard reaction pathways for **3-Phenyl-3-pentanol** synthesis.

Detailed Experimental Protocol (Route A)

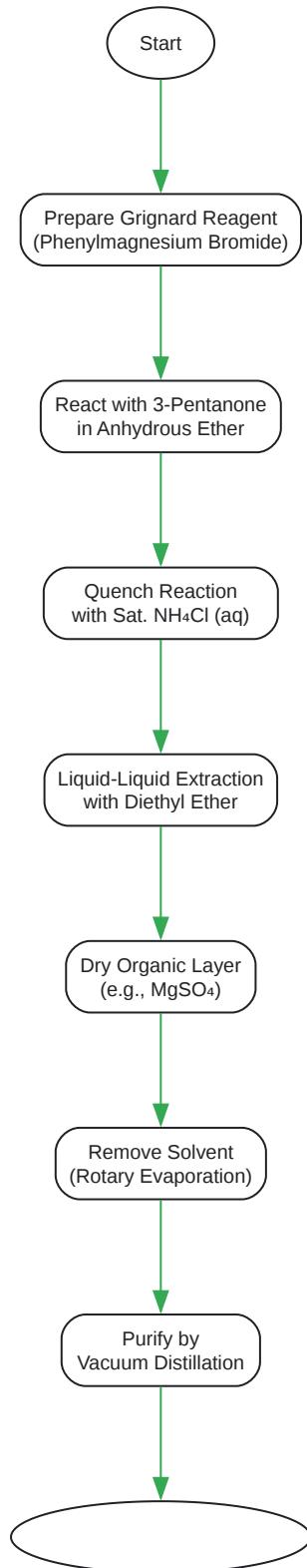
This protocol describes the synthesis of **3-Phenyl-3-pentanol** from 3-pentanone and phenylmagnesium bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene

- 3-Pentanone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Iodine crystal (optional, as an initiator)

Apparatus:


- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Standard glassware for extraction and distillation

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine.
 - In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
 - Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

- Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 3-Pentanone:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve 3-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel.
 - Add the 3-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - Purify the crude product by vacuum distillation to obtain pure **3-Phenyl-3-pentanol**.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Phenyl-3-pentanol**.

Spectroscopic Data

The structure of **3-Phenyl-3-pentanol** can be confirmed by various spectroscopic methods.

The key expected and reported spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **3-Phenyl-3-pentanol**

Spectroscopy	Characteristic Peaks / Features	Reference
¹ H NMR (Predicted)	Multiplet at ~7.2-7.4 ppm (aromatic protons), Quartet at ~1.8-2.0 ppm (-CH ₂ -), Triplet at ~0.8-1.0 ppm (-CH ₃), Broad singlet for the -OH proton.	
¹³ C NMR	Aromatic carbons in the range of ~125-148 ppm, Quaternary carbon attached to -OH at ~78-80 ppm, -CH ₂ - carbons at ~35-37 ppm, -CH ₃ carbons at ~8-10 ppm.	[6]
IR Spectroscopy	Broad absorption at ~3400-3600 cm ⁻¹ (O-H stretch), Absorptions at ~2800-3000 cm ⁻¹ (C-H stretch), Absorptions at ~1450-1600 cm ⁻¹ (C=C aromatic stretch).	[7]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z = 164. Other significant fragments may appear at m/z = 135 ([M-C ₂ H ₅] ⁺) and m/z = 77 ([C ₆ H ₅] ⁺).	[2]

Applications and Biological Activity

3-Phenyl-3-pentanol is primarily utilized as an intermediate in organic synthesis. It can be a precursor for the synthesis of various fine chemicals, fragrances, and potential pharmaceutical compounds.[\[3\]](#)

Currently, there is no significant information available in the scientific literature to suggest that **3-Phenyl-3-pentanol** is directly involved in any specific biological signaling pathways. Its biological activity has not been extensively studied, and it is not typically associated with direct pharmacological effects.

Safety Information

3-Phenyl-3-pentanol is considered a hazardous chemical. It is harmful if swallowed and can cause skin and serious eye irritation.[\[5\]](#) It may also cause respiratory irritation.[\[5\]](#) When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container away from heat and oxidizing agents.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenyl-3-pentanol [webbook.nist.gov]
- 2. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Phenyl-3-pentanol [webbook.nist.gov]

- To cite this document: BenchChem. [3-Phenyl-3-pentanol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072055#3-phenyl-3-pentanol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b072055#3-phenyl-3-pentanol-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com